Ro 04-6790

Übersicht

Beschreibung

Ro 04-6790 is a compound developed by Hoffmann–La Roche, primarily used in scientific research. It is a potent and selective receptor antagonist for the 5-HT6 serotonin receptor subtype, with little or no affinity at other receptors . This compound has shown nootropic effects in animals and has been used to reduce amnesia produced by memory-impairing drugs .

Analyse Chemischer Reaktionen

Ro 04-6790 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen können die in der Verbindung vorhandenen funktionellen Gruppen modifizieren, wodurch ihre Aktivität möglicherweise verändert wird.

Substitution: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Halogene und Nukleophile, die zur Bildung verschiedener Derivate von this compound führen.

Hydrolyse: Diese Reaktion kann die Verbindung unter sauren oder basischen Bedingungen in ihre Bestandteile zerlegen.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Ro 04-6790 is a compound developed by Hoffmann-La Roche with applications in scientific research. It functions as a potent and selective 5-HT6 receptor antagonist . Research suggests this compound may improve cognition .

Scientific Research Applications

This compound has been investigated for its potential in enhancing cognitive functions and its effects on various behavioral and physiological processes. Studies have explored its interaction with the 5-HT6 receptor and its impact on memory, conditioning, and other neurological functions.

Cognitive Enhancement

This compound has shown promise as a target for improving cognition . As a 5-HT6 receptor antagonist, it improved retention in the Morris water maze task and reversed scopolamine-induced deficits in certain memory tasks . However, some studies indicate that the pro-cognitive effects of this compound can be inconsistent, depending on the behavioral test variant used .

Behavioral Effects

Research has explored the impact of this compound on various behaviors:

- Conditioning : One study found that this compound had no effect on trace and contextual conditioning in rats .

- Novel Object Recognition : Studies have shown that 5-HT6 receptor antagonists like this compound can increase novel object recognition in rats .

- Locomotor Activity : this compound's effect on locomotor activity has also been examined in rats .

Anticoagulant Activity

This compound has been studied in the rat MEST test for its anticonvulsant properties . Additionally, some research explores the broader application of peptides with anticoagulant properties .

Receptor Binding

This compound has been characterized in vitro as a potent and selective 5-HT6 receptor antagonist at rat and human recombinant 5-HT6 receptors . It has been used in competition binding analyses to study its interaction with 5-HT6 receptors .

Ligand Efficacy

Studies suggest this compound acts as an inverse agonist/antagonist at the 5-HT6 receptor . It has been compared with other 5-HT6 receptor ligands like E-6801 and E-6837 to analyze their efficacy using cAMP-mediated pathways .

Experiment 1: Trace Conditioning

In one experiment, this compound (at doses of 5 and 10 mg/kg) was administered to adult male Wistar rats to assess its effect on trace and contextual conditioning. The drug was injected 20 minutes before the conditioning stages. Results indicated that this compound had no significant impact on either trace or contextual conditioning .

Experiment 2: Recognition Memory

Another experiment evaluated the effect of this compound on recognition memory. The drug or saline was injected 20 minutes before an acclimatization session. During the sample phase, rats explored two identical objects for 3 minutes. After a 4-hour delay, each rat was returned to the arena with a novel object and a copy of the old object. The exploration time was recorded. This study aimed to measure the impact of this compound on the exploration of novel objects .

Attenuation of Behavioral Effects

Wirkmechanismus

Ro 04-6790 acts as a potent and selective antagonist for the 5-HT6 serotonin receptor subtype. It binds to this receptor and inhibits its activity, leading to various physiological effects. The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of cognitive functions .

Vergleich Mit ähnlichen Verbindungen

Ro 04-6790 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. Ro 63-0563, das ebenfalls als selektiver Antagonist für den 5-HT6-Rezeptor wirkt . Die Einzigartigkeit von this compound liegt in seiner hohen Selektivität und Potenz für den 5-HT6-Rezeptor, was es zu einem wertvollen Werkzeug für die wissenschaftliche Forschung macht. Andere ähnliche Verbindungen sind SB-271046 und E-6801, die auf ihre Auswirkungen auf kognitive Funktionen und Gedächtnisverbesserung untersucht wurden .

Vorbereitungsmethoden

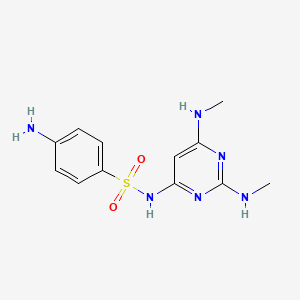

Die Synthese von Ro 04-6790 beinhaltet die Reaktion von 4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]-benzolsulfonamid mit verschiedenen Reagenzien unter bestimmten Bedingungen . Die detaillierten Syntheserouten und industriellen Produktionsmethoden sind in der Öffentlichkeit nicht leicht zugänglich, es ist jedoch bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen synthetisiert wird, die die Bildung des Pyrimidinrings und die anschließende Sulfonamid-Verknüpfung beinhalten .

Biologische Aktivität

Ro 04-6790 is a selective antagonist of the serotonin 5-HT6 receptor, developed by Hoffmann–La Roche. This compound has garnered attention for its potential cognitive-enhancing properties and its role in various neurological studies. This article reviews the biological activity of this compound, summarizing key findings from research studies, including its receptor binding characteristics, effects on cognitive functions, and implications for therapeutic applications.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 202466-68-0 |

| Molecular Formula | C₁₂H₁₆N₆O₂S |

| Molecular Weight | 308.36 g/mol |

| pKi (Rat) | 7.26 |

| pKi (Human) | 7.35 |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 595.8 ± 60.0 °C at 760 mmHg |

| Flash Point | 314.1 ± 32.9 °C |

This compound exhibits a high degree of selectivity for the 5-HT6 receptor, with over a 100-fold preference compared to other receptors, indicating minimal off-target effects .

This compound functions primarily as a competitive antagonist at the serotonin 5-HT6 receptor. This receptor is implicated in various cognitive processes, including learning and memory. The blockade of the 5-HT6 receptor is believed to enhance neurotransmitter release, particularly acetylcholine (ACh), which plays a critical role in cognitive functions .

Animal Models

Multiple studies have investigated the effects of this compound on cognition in animal models, particularly using Wistar rats:

-

Trace Conditioning and Recognition Memory :

- In a study assessing trace conditioning and recognition memory, this compound was administered at doses of 5 and 10 mg/kg. The results indicated no significant enhancement in cognitive performance in trace conditioning tasks .

- However, it did show potential improvements in recognition memory under specific conditions, suggesting that its effects may vary based on the behavioral paradigms employed .

- Age-related Cognitive Dysfunction :

- Morris Water Maze :

Implications for Therapeutic Use

The findings surrounding this compound's biological activity suggest its potential as a therapeutic agent for cognitive enhancement in conditions such as Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits. Its selective action at the 5-HT6 receptor may provide a targeted approach to improving cognitive function without significant side effects associated with non-selective agents.

Eigenschaften

IUPAC Name |

4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O2S/c1-14-10-7-11(17-12(15-2)16-10)18-21(19,20)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H3,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELFWSXQTXRMAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=N1)NC)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017998 | |

| Record name | 4-Amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202466-68-0 | |

| Record name | 4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202466-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ro-04-6790 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU78RAR5ZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.